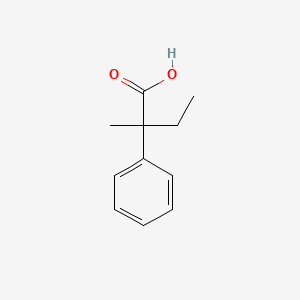

2-Methyl-2-phenylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-11(2,10(12)13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZLDUPVMGWZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295621 | |

| Record name | α-Ethyl-α-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51018-80-5, 828-41-1 | |

| Record name | α-Ethyl-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51018-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 2-methyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC133936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Ethyl-α-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols for the Reduction of 2-Methyl-2-phenylbutanoic Acid to its Corresponding Alcohols

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Reduction of a Sterically Hindered Arylalkanoic Acid

2-Methyl-2-phenylbutanoic acid is a valuable chiral building block in medicinal chemistry and materials science. Its quaternary stereocenter, bearing both a phenyl and an ethyl group, presents unique synthetic challenges and opportunities. The reduction of the carboxylic acid moiety to the corresponding primary alcohol, 2-methyl-2-phenylbutan-1-ol, or potentially to the secondary alcohol, 2-methyl-1-phenylbutan-1-ol, is a critical transformation for accessing a diverse range of derivatives. This guide provides a detailed exploration of the primary methodologies for this reduction, focusing on the practical considerations and mechanistic underpinnings relevant to this sterically encumbered substrate. We will delve into the nuances of powerful hydride reagents, the finesse of selective boranes, and the potential of catalytic hydrogenation, offering experimentally grounded protocols to aid in the successful synthesis of the target alcohols.

Strategic Approaches to the Reduction of 2-Methyl-2-phenylbutanoic Acid

The selection of an appropriate reducing agent is paramount and is dictated by the desired outcome, functional group tolerance, and scalability. For 2-Methyl-2-phenylbutanoic acid, the primary considerations are overcoming the steric hindrance around the carbonyl group and achieving high conversion to the desired primary alcohol.

Method 1: Unyielding Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids.[1][2][3] Its high reactivity makes it a reliable choice for sterically hindered substrates where milder reagents may falter.

Mechanism of LAH Reduction: The reduction of a carboxylic acid with LAH proceeds through a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride to form a lithium carboxylate salt and hydrogen gas.[1][3] Subsequently, the carbonyl group of the carboxylate is reduced by the aluminum hydride species. The reaction proceeds through an aldehyde intermediate, which is immediately reduced to the primary alcohol.[1][2][4] Due to the high reactivity of the aldehyde, it cannot be isolated.[1][4]

Causality in Experimental Choices:

-

Anhydrous Conditions: LAH reacts violently with protic solvents, including water and alcohols.[4] Therefore, the reaction must be conducted in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).

-

Excess Reagent: An excess of LAH is required to ensure complete reduction, as the initial acid-base reaction consumes one equivalent of hydride.[1][3]

-

Careful Workup: The workup procedure is critical for safety and product isolation. A sequential addition of water and a basic solution (Fieser workup) is commonly employed to quench the excess LAH and precipitate the aluminum salts, facilitating their removal by filtration.

Experimental Protocol: LAH Reduction of 2-Methyl-2-phenylbutanoic Acid

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel.

-

Reagent Addition: Suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF) in the flask and cool the mixture to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 2-Methyl-2-phenylbutanoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup (Fieser Method): Once the reaction is complete, cool the flask to 0 °C. Cautiously and sequentially add dropwise:

-

'x' mL of water (where 'x' is the mass of LAH in grams used).

-

'x' mL of 15% aqueous sodium hydroxide.

-

'3x' mL of water.

-

-

Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF or diethyl ether. Combine the organic filtrates.

-

Purification: Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-methyl-2-phenylbutan-1-ol.

| Parameter | Typical Value | Reference |

| Yield | 80-95% | General for LAH reduction of carboxylic acids[1] |

| Reaction Time | 2-12 hours | Dependent on scale and substrate reactivity |

| Temperature | 0 °C to reflux | Controlled addition at low temp, then heating |

Method 2: Chemoselective Reduction with Borane Reagents

Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a highly effective and chemoselective reagent for the reduction of carboxylic acids.[3][5][6] Unlike LAH, borane does not readily reduce many other functional groups, such as esters, amides, and nitriles, making it a valuable tool in complex molecule synthesis.[5][7]

Mechanism of Borane Reduction: The reduction with borane is believed to proceed through the formation of a triacyloxyborane intermediate. This intermediate is then further reduced by additional equivalents of borane to the corresponding primary alcohol after hydrolysis of the resulting borate ester.[3]

Causality in Experimental Choices:

-

Reagent Stability: BH₃·THF is a convenient source of borane, but it can be less stable than BH₃·SMe₂. The choice of reagent may depend on the scale and desired reaction conditions.[6]

-

Stoichiometry: At least two equivalents of BH₃ are required per carboxylic acid group for complete reduction.

-

Workup: The workup typically involves the addition of an alcohol, such as methanol, to quench any excess borane, followed by hydrolysis of the borate ester to liberate the desired alcohol.

Experimental Protocol: Borane Reduction of 2-Methyl-2-phenylbutanoic Acid

-

Preparation: Under an inert atmosphere, dissolve 2-Methyl-2-phenylbutanoic acid (1.0 equivalent) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Cool the solution to 0 °C. Add BH₃·THF solution (1 M in THF, 2.0-2.5 equivalents) dropwise via the dropping funnel.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane.

-

Hydrolysis and Extraction: Remove the solvents under reduced pressure. Add aqueous HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

| Parameter | Typical Value | Reference |

| Yield | 85-98% | General for borane reduction of carboxylic acids[5] |

| Reaction Time | 1-6 hours | Highly dependent on substrate |

| Temperature | 0 °C to room temperature | Milder conditions compared to LAH |

Alternative Strategy: Catalytic Hydrogenation

Catalytic hydrogenation offers a "greener" alternative to hydride-based reductions, with water being the only byproduct.[8] However, the reduction of carboxylic acids via hydrogenation is challenging and typically requires harsh conditions (high pressures and temperatures) and specialized catalysts.[9] For a sterically hindered substrate like 2-Methyl-2-phenylbutanoic acid, achieving efficient and selective hydrogenation to the primary alcohol can be particularly difficult. This method is generally more suitable for industrial-scale production where the infrastructure for high-pressure reactions is available.

Considerations for Product Selectivity: Primary vs. Secondary Alcohol

The direct reduction of 2-Methyl-2-phenylbutanoic acid is expected to exclusively yield the primary alcohol, 2-methyl-2-phenylbutan-1-ol . The methods described above (LAH and borane) reduce the carboxylic acid functional group to a primary alcohol. The formation of the isomeric secondary alcohol, 2-methyl-1-phenylbutan-1-ol , would require a rearrangement that is not characteristic of these reduction mechanisms. Synthesis of the secondary alcohol would necessitate a different synthetic route, for example, via the Grignard reaction of isobutyraldehyde with a phenylmagnesium halide.

Conclusion

The reduction of 2-Methyl-2-phenylbutanoic acid to 2-methyl-2-phenylbutan-1-ol can be effectively achieved using standard reducing agents. For high reactivity and reliability, especially with a sterically hindered substrate, Lithium Aluminum Hydride is a robust choice, provided that stringent anhydrous conditions and careful workup procedures are followed. For reactions requiring higher chemoselectivity in the presence of other reducible functional groups, borane reagents offer a milder and more selective alternative. While catalytic hydrogenation presents a more environmentally benign approach, its application to this specific substrate may be limited by the need for harsh reaction conditions. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully perform this important transformation.

References

-

Reduction of Carboxylic Acids and Amides. Chemistry LibreTexts. [Link]

-

Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Chemical Science (RSC Publishing). [Link]

-

Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]

-

Reduction of Carboxylic Acids. Chemistry Steps. [Link]

-

DIBAL Reducing Agent. Chemistry Steps. [Link]

-

Diisobutylaluminium hydride. Wikipedia. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

-

Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

-

Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid analogs. New Journal of Chemistry (RSC Publishing). [Link]

-

Reduction of Carboxylic Acids. Chemistry Steps. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. [Link]

-

reduction of carboxylic acids. Chemguide. [Link]

-

Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. PubMed. [Link]

-

Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Portal de la Investigación. [Link]

-

Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids. PMC. [Link]

-

Borane Reagents. Organic Chemistry Portal. [Link]

-

Reduction of carboxylic acids (video). Khan Academy. [Link]

-

Acid to Alcohol - Common Conditions. Organic Chemistry Data. [Link]

-

Electrocatalytic hydrogenation of [alpha]-functionalized carboxylic acids. Digital Repository @ Iowa State University. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Khan Academy [khanacademy.org]

- 6. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 7. investigacion.unirioja.es [investigacion.unirioja.es]

- 8. Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. d.lib.msu.edu [d.lib.msu.edu]

Application Notes and Protocols: Preparation of 2-Methyl-2-phenylbutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Acid Chlorides in Synthesis

Acid chlorides, or acyl chlorides, represent a highly activated form of carboxylic acids, positioning them as pivotal intermediates in a vast array of organic transformations. Their heightened electrophilicity at the carbonyl carbon renders them susceptible to nucleophilic attack, facilitating the efficient synthesis of esters, amides, anhydrides, and ketones.[1][2] The conversion of a relatively unreactive carboxylic acid to its corresponding acid chloride is, therefore, a cornerstone of synthetic organic chemistry. This guide provides a detailed examination of the preparation of 2-Methyl-2-phenylbutanoyl chloride from 2-Methyl-2-phenylbutanoic acid, a sterically hindered substrate, offering two robust protocols utilizing thionyl chloride and oxalyl chloride.

Theoretical Framework: Mechanistic Insights into Acid Chloride Formation

The conversion of a carboxylic acid to an acid chloride involves the substitution of the hydroxyl (-OH) group with a chlorine (-Cl) atom. This transformation is not a direct displacement but proceeds through the in-situ conversion of the hydroxyl group into a better leaving group.[3]

Method 1: The Thionyl Chloride (SOCl₂) Pathway

Thionyl chloride is a widely used reagent for this transformation due to its efficacy and the convenient removal of byproducts.[1][4] The reaction proceeds through a chlorosulfite intermediate.[5]

Mechanism:

-

Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.[2][6]

-

Intermediate Formation: This initial attack forms a protonated chlorosulfite intermediate, which then loses a proton and a chloride ion.

-

Nucleophilic Acyl Substitution: The released chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[1][5]

-

Product Formation: The tetrahedral intermediate collapses, eliminating sulfur dioxide (SO₂) and a chloride ion, to yield the final acid chloride product. The gaseous nature of SO₂ and HCl drives the reaction to completion.[3][5]

Caption: Reaction mechanism of thionyl chloride with a carboxylic acid.

Method 2: The Oxalyl Chloride ((COCl)₂) and Catalytic DMF Route

Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is a milder and more selective reagent than thionyl chloride.[7] This method is particularly advantageous for sensitive substrates.

Mechanism: The reaction is catalyzed by DMF, which first reacts with oxalyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt.[7][8]

-

Vilsmeier Reagent Formation: DMF attacks oxalyl chloride, leading to the formation of a highly reactive chlorodimethylformiminium ion (Vilsmeier reagent) and the release of carbon dioxide and carbon monoxide.

-

Carboxylic Acid Activation: The carboxylic acid oxygen attacks the electrophilic carbon of the Vilsmeier reagent.

-

Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to generate the acid chloride, regenerating the DMF catalyst and producing HCl.[8]

Caption: Catalytic cycle for acid chloride formation using oxalyl chloride and DMF.

Comparative Analysis of Reagents

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) with DMF |

| Reactivity | Highly reactive, can lead to side reactions with sensitive functional groups. | Milder and more selective, suitable for complex molecules.[7] |

| Byproducts | Gaseous (SO₂ and HCl), facilitating easy removal. | Gaseous (CO, CO₂, and HCl), simplifying workup.[9] |

| Reaction Conditions | Often requires heating (reflux).[4] | Typically proceeds at room temperature.[4] |

| Catalyst | Generally not required. | Catalytic DMF is essential for a smooth reaction.[9] |

| Cost | More economical for large-scale synthesis. | More expensive, often preferred for smaller-scale, high-value syntheses.[7] |

| Safety | Highly corrosive and toxic, reacts violently with water.[10] | Toxic, corrosive, and moisture-sensitive.[11] |

Experimental Protocols

General Safety Precautions: Both thionyl chloride and oxalyl chloride are highly corrosive, toxic, and react violently with water.[10][11][12] All manipulations must be performed in a well-ventilated chemical fume hood.[10][11] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[13] All glassware must be thoroughly dried before use to prevent vigorous reactions with water.[14]

Protocol 1: Synthesis of 2-Methyl-2-phenylbutanoyl Chloride using Thionyl Chloride

This protocol is adapted from standard procedures for the conversion of carboxylic acids to acid chlorides using thionyl chloride.[15]

Materials and Reagents:

| Reagent/Material | Quantity | Notes |

| 2-Methyl-2-phenylbutanoic acid | 10.0 g (56.1 mmol) | Ensure it is dry. |

| Thionyl chloride (SOCl₂) | 12.2 mL (168.3 mmol, 3.0 equiv) | Use freshly opened or distilled. |

| Anhydrous Toluene | 50 mL | As a solvent. |

| Round-bottom flask (100 mL) | 1 | Must be oven-dried. |

| Reflux condenser | 1 | With a drying tube. |

| Magnetic stirrer and stir bar | 1 | |

| Heating mantle | 1 |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-2-phenylbutanoic acid (10.0 g, 56.1 mmol).

-

Reagent Addition: Under a nitrogen atmosphere in a fume hood, add anhydrous toluene (50 mL) followed by the slow, dropwise addition of thionyl chloride (12.2 mL, 168.3 mmol) at room temperature.

-

Reaction: Attach a reflux condenser fitted with a calcium chloride drying tube to the flask. Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.[15] To ensure complete removal of residual SOCl₂, anhydrous toluene can be added and co-evaporated a few times.[16] The resulting crude 2-Methyl-2-phenylbutanoyl chloride is often of sufficient purity for subsequent reactions. For higher purity, fractional distillation under reduced pressure can be performed.[17][18]

Protocol 2: Synthesis of 2-Methyl-2-phenylbutanoyl Chloride using Oxalyl Chloride and DMF

This protocol is based on established methods for the mild conversion of carboxylic acids to acid chlorides.[19][20]

Materials and Reagents:

| Reagent/Material | Quantity | Notes |

| 2-Methyl-2-phenylbutanoic acid | 10.0 g (56.1 mmol) | Ensure it is dry. |

| Oxalyl chloride ((COCl)₂) | 6.1 mL (72.9 mmol, 1.3 equiv) | Handle with extreme care. |

| N,N-Dimethylformamide (DMF) | 2-3 drops | Catalytic amount. |

| Anhydrous Dichloromethane (DCM) | 100 mL | As a solvent. |

| Round-bottom flask (250 mL) | 1 | Must be oven-dried. |

| Magnetic stirrer and stir bar | 1 | |

| Dropping funnel | 1 |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-Methyl-2-phenylbutanoic acid (10.0 g, 56.1 mmol) in anhydrous dichloromethane (100 mL).

-

Catalyst Addition: Add 2-3 drops of anhydrous DMF to the solution.

-

Reagent Addition: Slowly add oxalyl chloride (6.1 mL, 72.9 mmol) dropwise to the stirred solution at room temperature over 15-20 minutes. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete, or until gas evolution ceases.

-

Workup and Purification: Remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator.[19] The crude 2-Methyl-2-phenylbutanoyl chloride is generally used directly in the next step without further purification.[16] If necessary, it can be purified by distillation under high vacuum.[21]

Troubleshooting and Expert Insights

-

Incomplete Reaction: If the reaction does not go to completion, ensure all reagents and solvents were anhydrous. For the thionyl chloride method, extending the reflux time may be beneficial. For the oxalyl chloride method, an additional small portion of oxalyl chloride can be added.

-

Product Decomposition: Acid chlorides are highly reactive and can hydrolyze upon exposure to moisture.[5] Ensure all workup procedures are conducted under anhydrous conditions. The crude product should be used immediately or stored under an inert atmosphere.

-

Purification Challenges: Distillation of acid chlorides can sometimes be problematic due to their high boiling points and reactivity. For many applications, the crude product after removal of volatiles is sufficiently pure.[16] To confirm the formation of the acid chloride without isolation, a small aliquot can be quenched with an alcohol (e.g., methanol) and the resulting ester analyzed by TLC or GC-MS.[16]

Conclusion

The preparation of 2-Methyl-2-phenylbutanoyl chloride from its parent carboxylic acid can be effectively achieved using either thionyl chloride or oxalyl chloride. The choice of reagent will depend on the scale of the reaction, the sensitivity of other functional groups in the molecule, and cost considerations. Both methods, when performed with appropriate safety precautions and under anhydrous conditions, provide a reliable route to this valuable synthetic intermediate.

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

-

JoVE. (2025, May 22). Carboxylic Acids to Acid Chlorides. [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

-

Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]

-

ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. [Link]

-

Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

-

ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. [Link]

-

Standard Operating Procedures for. (2013, July 22). SOP 0079 - Thionyl Chloride. [Link]

-

Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. [Link]

-

Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

-

ResearchGate. (n.d.). DMF‐catalysed chlorination of carboxylic acids. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

University of Bath. (n.d.). Synthesis of L-valine based chiral derivatizing reagents. [Link]

-

Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. [Link]

-

ResearchGate. (2019, May 29). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. drexel.edu [drexel.edu]

- 14. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. reddit.com [reddit.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. rsc.org [rsc.org]

- 21. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

Troubleshooting & Optimization

overcoming steric hindrance in 2-Methyl-2-phenylbutanoic acid reactions

The following technical guide is structured as a Level 3 Support Knowledge Base for the "2-Methyl-2-phenylbutanoic acid" (MPBA) substrate.

Ticket ID: MPBA-STERIC-001 Subject: Overcoming Steric Hindrance in 2-Methyl-2-phenylbutanoic Acid Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist

The "Ticket": Understanding the Substrate

User Complaint: "I cannot get high yields for amidation or esterification using standard EDC/NHS or Fischer conditions. The reaction stalls or gives <10% conversion."

Root Cause Analysis:

2-Methyl-2-phenylbutanoic acid possesses a quaternary

-

Mechanistic Blockade: The trajectory for nucleophilic attack (Burgi-Dunitz angle) is physically obstructed. Standard activation methods that rely on bulky intermediates (like O-acylisoureas in EDC coupling) fail because the active ester cannot form or is too crowded to be attacked by the amine/alcohol.

Visualizing the Steric Wall

The following diagram illustrates the kinetic barrier preventing standard nucleophilic attack.

Figure 1: The quaternary center creates a steric shield, preventing standard nucleophiles from accessing the carbonyl carbon.

Troubleshooting Modules

Module A: Amidation Failures (Coupling to Amines)

Issue: EDC/NHS or DCC coupling yields are negligible. Solution: Switch to High-Velocity Activation or Acyl Chlorides .

Protocol A1: The Ghosez Reagent Method (Recommended)

When thionyl chloride is too harsh or standard coupling fails, the Ghosez reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions.

-

Dissolve: 1.0 equiv MPBA in dry DCM.

-

Activate: Add 1.1–1.2 equiv Ghosez Reagent at 0°C. Stir for 1–2 hours at RT.

-

Couple: Add 1.2 equiv Amine + 1.5 equiv DIPEA (or Pyridine).

-

Workup: Standard aqueous wash.

Protocol A2: HATU High-Power Coupling

If you must avoid acid chlorides, HATU is the gold standard for hindered substrates due to the "7-aza" effect (neighboring group participation).

-

Mix: 1.0 equiv MPBA + 1.2 equiv HATU in dry DMF.

-

Base: Add 2.0 equiv DIPEA (Hunig's Base). Stir 15 min to form the active ester.

-

Note: The solution usually turns yellow/orange.

-

-

Add Amine: Add 1.1 equiv Amine.

-

Heat: Critical Step. Due to the quaternary center, stir at 50–60°C for 12–24 hours. Room temperature is often insufficient for MPBA.

| Reagent | Pros | Cons | Verdict for MPBA |

| EDC/NHS | Water soluble, cheap | Too bulky, slow kinetics | FAIL |

| HATU | Fast, high reactivity | Expensive, difficult byproduct removal | GOOD |

| Ghosez Rgt | Neutral, very reactive | Moisture sensitive | EXCELLENT |

Module B: Esterification Failures

Issue: Fischer esterification (Acid + Alcohol + H2SO4) does not work. Solution: Invert the mechanism. Instead of attacking the hindered carbonyl, use the carboxylate oxygen as the nucleophile (O-Alkylation ).

Protocol B1: The "Cesium Effect" (O-Alkylation)

This is the most reliable method for MPBA esters. It bypasses the steric wall entirely because the reaction happens at the alkyl halide, not the hindered carbonyl.

Reaction Logic:

Step-by-Step:

-

Solvation: Dissolve 1.0 equiv MPBA in DMF (0.2 M concentration).

-

Deprotonation: Add 1.5 equiv Cesium Carbonate (

) .-

Why Cesium? The large radius of

creates a "naked," highly reactive carboxylate anion (solubility + loose ion pairing).

-

-

Alkylation: Add 1.2–1.5 equiv of the Alkyl Halide (e.g., MeI, Benzyl Bromide, or primary alkyl iodide).

-

Conditions: Stir at RT for 4–16 hours.

-

Workup: Dilute with EtOAc, wash copiously with water/brine to remove DMF.

Protocol B2: The "Yamaguchi" Method (Macrolactonization conditions)

If you must couple to a secondary alcohol or phenol where alkyl halides aren't available.

-

Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent).

-

Base: TEA or DIPEA.

-

Catalyst: DMAP (stoichiometric amounts often needed for MPBA).

-

Solvent: Toluene or THF (Reflux is often required).

Module C: Reduction to Alcohol

Issue: Lithium Aluminum Hydride (LAH) forms a gelatinous mess; workup is difficult. Solution: Mixed Anhydride Reduction .

-

Activation: Dissolve MPBA in THF. Add 1.1 equiv Isobutyl Chloroformate + 1.1 equiv N-Methylmorpholine (NMM) at -10°C.

-

Result: Forms the mixed anhydride.

-

-

Filtration: Rapidly filter off the NMM-HCl salt (under Argon if possible).

-

Reduction: Add the filtrate to a solution of Sodium Borohydride (

) in water/THF at 0°C.

Decision Logic & Workflow

Use this flowchart to select the correct protocol for your specific derivative.

Figure 2: Decision tree for selecting the optimal synthetic pathway based on target derivative and reagent availability.

Frequently Asked Questions (FAQ)

Q: Will harsh conditions racemize my MPBA?

A: No. This is a unique advantage of your substrate. Since the

Q: Can I use Thionyl Chloride (

Q: Why is my reaction stalling at 50% conversion? A: This is likely due to product inhibition or aggregation. In hindered couplings, the "tetrahedral intermediate" collapses slowly.

-

Fix: Increase solvent volume (dilution helps) and temperature. If using HATU, add HOAt (1.0 equiv) to stabilize the active ester.

Q: I need a methyl ester. Is there a faster way than Cesium Carbonate?

A: Yes. Use TMS-Diazomethane (

References

-

Ghosez Reagent Mechanism & Application: Ghosez, L., et al. "Synthesis and Reactions of alpha-Chloro-enamines." Angewandte Chemie International Edition, vol. 8, no. 5, 1969.

-

Cesium Carbonate Promoted O-Alkylation: Parrish, J. P., et al. "Improved Cs2CO3 Promoted O-Alkylation of Acids."[7] Synthetic Communications, vol. 30, no. 15, 2000.[7]

-

HATU/HOAt Coupling for Hindered Substrates: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive."[8][9] Journal of the American Chemical Society, vol. 115, no. 10, 1993.

-

Mixed Anhydride Reduction Protocol: Rodriguez, M., et al. "A Simple and Efficient Method for the Reduction of Carboxylic Acids." Tetrahedron Letters, vol. 32, no. 7, 1991.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. atlanchimpharma.com [atlanchimpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ester synthesis by esterification [organic-chemistry.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. hepatochem.com [hepatochem.com]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

Technical Support Center: Minimizing By-products in the Alkylation of 2-Methyl-2-phenylbutanoic Acid

Last Updated: February 15, 2026

Introduction

Welcome to the Technical Support Center for the alkylation of 2-methyl-2-phenylbutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific chemical transformation. The alkylation of α-aryl carboxylic acids is a critical step in the synthesis of numerous pharmaceutical intermediates and active ingredients. However, the formation of by-products can significantly impact yield, purity, and overall process efficiency.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and minimize the formation of common by-products. Our goal is to equip you with the scientific rationale and practical steps necessary to optimize your reaction conditions and achieve your desired product with high selectivity.

Core Principles of 2-Methyl-2-phenylbutanoic Acid Alkylation

The alkylation of 2-methyl-2-phenylbutanoic acid proceeds via the formation of a resonance-stabilized enolate, which then acts as a nucleophile to attack an alkylating agent. The stability of this enolate is enhanced by the phenyl group, which can delocalize the negative charge.[1] However, the reaction is not without its challenges, primarily due to the steric hindrance around the α-carbon and the potential for competing side reactions.[2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Deprotonation and Enolate Formation

Question 1: I am observing incomplete conversion of my starting material. What are the likely causes and how can I improve the deprotonation step?

Answer: Incomplete conversion during the alkylation of 2-methyl-2-phenylbutanoic acid often stems from inefficient enolate formation. Here are the key factors to consider:

-

Base Selection: The pKa of the α-proton of 2-methyl-2-phenylbutanoic acid is relatively high, requiring a strong, non-nucleophilic base for complete deprotonation. Lithium diisopropylamide (LDA) is a common choice. Ensure your LDA is freshly prepared or properly stored to maintain its reactivity.

-

Base Stoichiometry: Using a slight excess of the base (e.g., 1.05-1.1 equivalents) can help drive the deprotonation to completion. However, a large excess can lead to undesired side reactions with the alkylating agent.

-

Temperature: Deprotonation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control.[5] Allowing the reaction to warm prematurely can lead to enolate decomposition or equilibration to less reactive species.

-

Solvent Choice: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential. Any protic impurities (e.g., water) will quench the strong base and the enolate. Ensure your solvent is rigorously dried before use.

Question 2: How does the stability of the enolate affect the reaction, and can it lead to by-product formation?

Answer: The stability of the enolate is a double-edged sword. While the resonance stabilization provided by the phenyl group facilitates its formation, it can also lead to equilibration and potential side reactions if not handled correctly.[1]

-

Kinetic vs. Thermodynamic Enolates: While less of a concern for this specific substrate due to the single α-proton, in related systems, the choice of base and temperature can influence the formation of the kinetic (less substituted) versus the thermodynamic (more substituted) enolate.[5] For 2-methyl-2-phenylbutanoic acid, the primary concern is maintaining the integrity of the formed enolate.

-

Enolate Decomposition: At higher temperatures, the enolate can undergo decomposition pathways, leading to a decrease in the concentration of the active nucleophile and contributing to lower yields.

Section 2: The Alkylation Step & Common By-products

Question 3: I am observing a significant amount of O-alkylation by-product. How can I favor C-alkylation?

Answer: The enolate of 2-methyl-2-phenylbutanoic acid is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[6][7] Several factors influence this selectivity:

-

Counter-ion: The nature of the metal counter-ion plays a crucial role. Lithium ions (from LDA) coordinate tightly with the oxygen atom, sterically hindering O-alkylation and promoting C-alkylation. Using bases with larger, "softer" counter-ions like potassium or sodium can increase the amount of O-alkylation.

-

Alkylating Agent: "Harder" electrophiles, such as alkyl sulfates (e.g., dimethyl sulfate), tend to react at the more electronegative oxygen atom. "Softer" electrophiles, like alkyl iodides and bromides, preferentially react at the carbon atom.[8]

-

Solvent: Polar aprotic solvents like THF are generally preferred. The use of highly polar, coordinating solvents like HMPA (hexamethylphosphoramide) can solvate the cation, leading to a more "naked" and reactive enolate, which can increase the proportion of O-alkylation.

| Factor | Favors C-Alkylation | Favors O-Alkylation |

| Counter-ion | Li⁺ | K⁺, Na⁺ |

| Alkylating Agent | Alkyl Iodides, Bromides | Alkyl Sulfates, Tosylates |

| Solvent | THF, Diethyl Ether | HMPA, DMF (to some extent) |

Question 4: My reaction is producing a significant amount of dialkylated product. What is causing this and how can it be prevented?

Answer: The formation of a dialkylated product, while less common for this specific substrate due to the generation of a quaternary carbon center, can occur under certain conditions. The primary cause is the deprotonation of the mono-alkylated product followed by a second alkylation.

-

Proton Exchange: If the mono-alkylated product has an acidic proton and there is excess base or unreacted starting enolate present, a proton exchange can occur, generating a new enolate that can be alkylated again.

-

Mitigation Strategies:

-

Controlled Stoichiometry: Use a slight excess of the carboxylic acid relative to the base to ensure all the base is consumed in the initial deprotonation.

-

Addition Order: Add the alkylating agent to the pre-formed enolate solution at low temperature. This ensures the electrophile reacts with the desired enolate before any potential proton exchange can occur.

-

Rapid Quenching: Once the reaction is complete, quench it promptly with a proton source (e.g., saturated aqueous ammonium chloride) to neutralize any remaining reactive species.

-

Question 5: I am seeing by-products resulting from reactions at the phenyl ring or other parts of the molecule. Why is this happening?

Answer: While the α-carbon is the most nucleophilic site, side reactions at other positions can occur, particularly under harsh conditions.

-

Benzylic Reactivity: The benzylic position (the carbon atom of the ethyl group attached to the phenyl ring) can be susceptible to radical reactions or oxidation.[9][10][11][12] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid radical initiators unless a specific benzylic functionalization is desired.

-

Friedel-Crafts Type Reactions: If your alkylating agent is highly reactive and Lewis acidic conditions are inadvertently generated, electrophilic aromatic substitution on the phenyl ring is a possibility, though less likely under standard alkylation conditions.

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of 2-Methyl-2-phenylbutanoic Acid

This protocol provides a general framework. Optimization of specific parameters may be required for different alkylating agents.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Reagent Preparation:

-

In the reaction flask, dissolve 2-methyl-2-phenylbutanoic acid (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Enolate Formation:

-

Slowly add lithium diisopropylamide (LDA) (1.05 eq, solution in THF/hexanes) to the stirred solution via syringe over 15-20 minutes, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

-

Alkylation:

-

Slowly add the alkylating agent (1.0-1.1 eq) to the enolate solution via syringe, again keeping the temperature below -70 °C.

-

Allow the reaction to stir at -78 °C for a specified time (e.g., 1-4 hours, monitor by TLC or GC). The reaction may be allowed to slowly warm to a higher temperature (e.g., 0 °C or room temperature) depending on the reactivity of the alkylating agent.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at low temperature.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Diagrams

Caption: General reaction pathway for the alkylation of 2-methyl-2-phenylbutanoic acid.

Caption: Troubleshooting flowchart for common alkylation issues.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

-

LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

-

LibreTexts. (2023). Reactivity of Enolate Ions. [Link]

-

Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]

-

Wikipedia. (2023). Steric effects. [Link]

-

Chemistry LibreTexts. (2023). Reactions at the Benzylic Position. [Link]

-

Fiveable. (n.d.). Enolate Stability. [Link]

-

Chemistry Steps. (n.d.). Reactions at the Benzylic Position. [Link]

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

-

Lumen Learning. (n.d.). Reactions of alkylbenzenes. [Link]

-

Chemistry Stack Exchange. (2024). Why kinetically controlled enolate is not formed?[Link]

-

Khan Academy. (2013). Steric hindrance. [Link]

- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Steric effects - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 22.6 Reactivity of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Methylation of chromosomal DNA by two alkylating agents differing in carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

Validation & Comparative

Comparative Guide: Chiral HPLC Separation of 2-Methyl-2-phenylbutanoic Acid Enantiomers

Executive Summary

Target Analyte: 2-Methyl-2-phenylbutanoic acid (also known as

The Solution: Successful resolution requires a CSP capable of distinguishing between methyl and ethyl groups in a sterically hindered environment. This guide compares the three dominant strategies: Coated Polysaccharides (AD/OD) , Immobilized Polysaccharides (IA/IC) , and Pirkle-Type (Whelk-O 1) .

Strategic Comparison of Stationary Phases

Option A: The "Gold Standards" (Coated Polysaccharides)

Columns: Chiralpak® AD-H (Amylose) / Chiralcel® OD-H (Cellulose)

-

Mechanism: These phases rely on the formation of hydrogen bonds between the carbamate groups on the polymer backbone and the carboxylic acid moiety of the analyte, combined with inclusion of the aromatic ring into the chiral cavities.

-

Pros: Highest probability of success for aryl-carboxylic acids. The cellulose backbone (OD-H) often provides superior steric discrimination for quaternary centers compared to amylose.

-

Cons: Restricted solvent compatibility (Hexane/Alcohol only). Strong retention of the acid moiety often requires higher additive concentrations.

Option B: The "Modern Robust" (Immobilized Polysaccharides)

Columns: Chiralpak® IA / IC / ID

-

Mechanism: Same chiral selectors as Option A but chemically bonded to the silica.

-

Pros: Allows the use of "forbidden" solvents like Dichloromethane (DCM) and Ethyl Acetate.

-

Insight: For 2-Methyl-2-phenylbutanoic acid, adding 10-20% DCM to the mobile phase can induce conformational changes in the polymer, potentially creating a "pocket" that better fits the bulky quaternary center.

-

-

Cons: Slightly lower theoretical plate counts than coated phases due to the immobilization chemistry.

Option C: The "Mechanistic Specialist" (Pirkle-Type)

Column: Whelk-O 1

-

Mechanism:

- -

Pros:

-

Elution Order Inversion: Available in both

and -

Durability: Highly robust; excellent for preparative scale-up.

-

-

Cons: Generally lower selectivity (

) for compounds where the chiral center is sterically crowded by aliphatic chains (methyl/ethyl differentiation is harder via pure

Comparative Performance Data (Representative)

The following data represents typical performance metrics for

| Parameter | Chiralcel OD-H (Cellulose) | Chiralpak AD-H (Amylose) | Whelk-O 1 (Pirkle) |

| Mobile Phase | Hex/IPA/TFA (90:10:0.1) | Hex/EtOH/TFA (90:10:0.1) | Hex/IPA/TFA (85:15:0.1) |

| Retention ( | 1.5 – 2.5 | 1.2 – 2.0 | 0.8 – 1.5 |

| Selectivity ( | 1.35 (High) | 1.15 (Moderate) | 1.10 (Low-Moderate) |

| Resolution ( | > 3.0 (Baseline) | ~ 1.8 (Partial/Base) | ~ 1.5 (Baseline) |

| Primary Interaction | Steric Fit + H-Bonding | Inclusion + H-Bonding | |

| Recommendation | Primary Choice | Secondary Choice | Preparative Choice |

Scientific Note: The Chiralcel OD-H is predicted to outperform AD-H because the cellulose backbone forms a more rigid "chiral groove" that can better discriminate the subtle steric difference between the Methyl and Ethyl groups at the quaternary center.

Method Development Protocol

Critical Reagent: Trifluoroacetic Acid (TFA)

Role: You must add 0.1% TFA to the mobile phase.

Causality: The carboxylic acid group (

Step-by-Step Screening Workflow

-

Preparation: Dissolve sample at 1 mg/mL in the mobile phase (e.g., Hexane/IPA 90:10).

-

Screen 1 (The Standard):

-

Screen 2 (The Alternative Alcohol):

-

If Screen 1 fails, switch modifier to Ethanol . Ethanol can alter the solvation of the chiral pocket, often improving selectivity for ethyl-substituted centers.

-

-

Screen 3 (The Immobilized Solvent Switch):

-

Column: Chiralpak IC

-

MP: Hexane / DCM / EtOH / TFA (80:10:10:0.1)

-

Logic: DCM swells the polymer phase, potentially opening new selective cavities for the bulky quaternary group.

-

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the optimal separation strategy.

Figure 1: Decision tree for method development targeting quaternary carboxylic acids.

References

-

Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Application Guide.[5] Link

-

Daicel Corporation. Instruction Manual for CHIRALPAK® and CHIRALCEL® Columns. Chiral Technologies. Link

-

Wainer, I. W., et al. (1987). "Resolution of enantiomeric aromatic carboxylic acids." Journal of Chromatography A.

-

Regis Technologies. Whelk-O 1 Chiral Stationary Phase Technical Guide.Link

-

Sigma-Aldrich. Chiral Separation of Acidic Compounds using Polysaccharide Phases. Supelco Technical Note. Link

Sources

Technical Comparison Guide: IR Spectroscopy of 2-Methyl-2-phenylbutanoic Acid

Executive Summary

2-Methyl-2-phenylbutanoic acid (CAS: 3968-97-6), also known as

This guide details the Infrared (IR) Spectroscopy characterization of this molecule. Unlike NMR, which provides atom-to-atom connectivity, IR spectroscopy offers a rapid, cost-effective method for validating functional group integrity and solid-state form (polymorphs/salts). This document compares IR performance against NMR and Mass Spectrometry (MS) and provides a differential analysis against its non-quaternary analog, 2-phenylbutanoic acid.

Molecular Analysis & Vibrational Theory

The IR spectrum of 2-Methyl-2-phenylbutanoic acid is dominated by the interplay between the polar carboxylic acid dimer and the hydrophobic, bulky hydrocarbon skeleton.

Structural Components & Expected Modes

| Component | Structural Feature | Key Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxyl Group | O-H Stretch | ||

| C=O Stretch | |||

| C-O Stretch | |||

| Aromatic Ring | Phenyl ( | C-H Stretch ( | |

| Ring Breathing (C=C) | |||

| OOP Bending (Mono-sub) | |||

| Alkyl Chain | Methyl ( | C-H Stretch ( | |

| Ethyl ( | C-H Bend | ||

| Quaternary Center | Skeletal Vibrations | Fingerprint Region ( |

Experimental Protocol

To ensure high-fidelity spectral acquisition, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets due to the potential low melting point or "sticky" nature of substituted phenylacetic acids.

Method: ATR-FTIR Spectroscopy

Objective: Obtain a high-resolution spectrum with minimal sample preparation.

-

Instrument Setup:

-

Source: Mid-IR (Globar).

-

Detector: DTGS (standard) or MCT (high sensitivity).

-

Crystal: Diamond or ZnSe (Diamond is preferred for hardness).

-

Resolution: 4 cm⁻¹.

-

Scans: 32 (routine) or 64 (high S/N).

-

-

Sample Preparation:

-

If Solid: Place ~5 mg of crystalline powder directly onto the ATR crystal. Apply pressure using the anvil until the force gauge reads optimal contact.

-

If Liquid/Oil: Place a single drop to cover the crystal active area. No pressure arm is needed.

-

-

Acquisition:

-

Collect a Background Spectrum (air) first to subtract atmospheric

and -

Collect Sample Spectrum .

-

Perform Baseline Correction and Atmospheric Suppression if necessary.

-

-

Validation (Self-Check):

-

Check: Is the C=O peak absorbance between 0.5 and 1.0 A.U.? (If >1.5, signal saturation may occur; reduce sample thickness/pressure).

-

Check: Is the baseline flat at 2000–2500 cm⁻¹? (If noisy, clean crystal and re-run background).

-

Spectral Interpretation & Data

The following table summarizes the diagnostic peaks for 2-Methyl-2-phenylbutanoic acid.

| Frequency (cm⁻¹) | Assignment | Intensity | Diagnostic Note |

| 3300 – 2500 | O-H Stretch (Acid) | Medium, Broad | Characteristic "fermi resonance" shoulder often seen on the lower energy side. Overlaps C-H region.[1] |

| 3080, 3060, 3030 | Ar-H Stretch | Weak | Indicates presence of unsaturated/aromatic ring. |

| 2970, 2935, 2875 | Aliph. C-H Stretch | Medium | Distinct peaks for Methyl ( |

| 1705 ± 10 | C=O Stretch | Very Strong | Primary ID peak. Position confirms carboxylic acid dimer. Monomer (dilute solution) shifts to ~1750 cm⁻¹. |

| 1600, 1495 | C=C Ring Stretch | Weak-Medium | Confirmation of phenyl group. |

| 1460 | Medium | Methylene scissoring overlap with ring modes. | |

| 1375 | Medium | "Umbrella" mode. Diagnostic for methyl group. | |

| 1200 – 1300 | C-O Stretch | Strong | Often coupled with O-H bending. |

| 930 ± 10 | O-H Out-of-Plane | Medium, Broad | Characteristic of acid dimers. |

| 760, 700 | C-H OOP Bend | Strong | Critical for Phenyl ID. Two bands indicate mono-substitution (5 adjacent H). |

Comparative Analysis

A. Method Comparison: IR vs. NMR vs. MS

Why choose IR? It is the superior tool for rapid solid-state identification and distinguishing functional group changes (e.g., salt formation).

| Feature | IR Spectroscopy | ¹H NMR | Mass Spectrometry (MS) |

| Primary Utility | Functional Group ID, Polymorph Check | Structural Connectivity, Purity | Molecular Weight, Trace Detection |

| Sample State | Solid or Liquid (Native state) | Solution (Destructive to lattice) | Gas Phase / Ionized |

| Time to Result | < 2 Minutes | 10–30 Minutes | 5–15 Minutes |

| Differentiation | Excellent for Salts vs. Free Acid | Poor for Salts (Proton exchange) | Poor for Isomers |

| Cost | Low | High | Medium-High |

B. Structural Specificity: Quaternary vs. Tertiary Carbon

The key challenge is distinguishing 2-Methyl-2-phenylbutanoic acid (Quaternary

| Spectral Region | 2-Methyl-2-phenylbutanoic Acid (Quaternary) | 2-Phenylbutanoic Acid (Tertiary) | Differentiation Logic |

| Fingerprint (1100-1400) | Distinct quaternary skeletal modes. | Different pattern due to methine ( | The quaternary center alters the skeletal vibration coupling. |

| C-H Stretch (<3000) | Methyl/Ethyl stretches only. | Additional | Subtle; IR is less effective here than NMR (which shows the |

| C=O Frequency | ~1700 cm⁻¹ | ~1705–1710 cm⁻¹ | Steric bulk near the carbonyl in the quaternary compound may slightly lower the frequency due to bond angle strain or packing. |

Characterization Workflow Diagram

The following diagram illustrates the logical flow for characterizing this molecule, ensuring no false positives from precursors.

Caption: Logical workflow combining IR for functional group validation and NMR for structural connectivity confirmation.

References

-

NIST Chemistry WebBook . Butanoic acid, 2-methyl-, phenylmethyl ester (Related Ester Data). National Institute of Standards and Technology. Available at: [Link]

-

PubChem . 2-Phenylbutanoic Acid (Structural Analog Data). National Library of Medicine. Available at: [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard reference for IR interpretation rules).

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link]

Sources

Comparative Guide: Quantitative Analysis of 2-Methyl-2-phenylbutanoic Acid

Topic: Quantitative Analysis of 2-Methyl-2-phenylbutanoic Acid in Mixtures Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-2-phenylbutanoic acid (MPBA) presents a distinct analytical challenge due to the quaternary carbon at the

The Structural Challenge

Unlike simple fatty acids, MPBA possesses a bulky phenyl group and a methyl group at the

-

Impact on GC: Traditional Fischer esterification is often too slow or incomplete.

-

Impact on LC: The molecule is hydrophobic but ionizable, requiring careful pH control to maintain retention or induce ionization.

Method 1: HPLC-UV (The Robust Workhorse)

Best For: Quality Control (QC), high-concentration mixtures (>1

Technical Rationale

MPBA contains a phenyl ring, providing a reliable chromophore for UV detection. By suppressing the ionization of the carboxylic acid using an acidic mobile phase, we increase the hydrophobicity of the analyte, ensuring strong retention on standard C18 stationary phases without the need for complex derivatization.

Experimental Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

mm, 5 -

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.8 (adjusted with Phosphoric Acid).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Isocratic Mode: 60% A / 40% B (Adjust B up to 50% if retention is too high).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (primary) and 254 nm (secondary confirmation).

-

Temperature: 30°C.

Self-Validating Check:

-

System Suitability: The tailing factor must be < 1.5. If tailing occurs, lower the pH of Mobile Phase A to ensure the acid is fully protonated (

).

Method 2: GC-MS (The Structural Validator)

Best For: Complex mixtures requiring structural confirmation, volatile impurity profiling, and medium sensitivity.

Technical Rationale

Direct injection of carboxylic acids leads to peak tailing and adsorption in the injector liner. For MPBA, the steric bulk at the

Experimental Protocol

-

Sample Prep: Dry 50

L of extract under nitrogen. -

Derivatization: Add 50

L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. -

Reaction: Incubate at 70°C for 45 minutes . (Note: Standard acids require only 15 mins; MPBA requires extended time due to sterics).

-

Injection: 1

L Splitless at 260°C. -

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m.

-

Oven Program: 70°C (1 min)

20°C/min -

MS Source: EI mode (70 eV).

Critical Control Point:

-

Monitor the appearance of the mono-TMS derivative (

m/z). Incomplete derivatization often manifests as a broad, tailing peak of the free acid eluting earlier or disappearing entirely.

Caption: Optimized GC-MS Derivatization Workflow for Sterically Hindered Acids.

Method 3: LC-MS/MS (The High-Sensitivity Choice)

Best For: Trace analysis (ng/mL), biological matrices (plasma/urine), and high-throughput screening.

Technical Rationale

MPBA ionizes best in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid group (

Experimental Protocol

-

Column: C18 (e.g., Waters BEH C18),

mm, 1.7 -

Mobile Phase A: 0.1% Formic Acid in Water (Note: Some protocols use Ammonium Acetate pH 5, but Formic Acid often yields sharper peaks for hydrophobic acids despite slight ionization suppression).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B in 5 minutes.

-

Ionization: ESI Negative Mode (

kV). -

MRM Transitions:

-

Quantifier:

(Loss of -

Qualifier:

(Loss of

-

Self-Validating Check:

-

Matrix Effects: Perform a post-column infusion. If signal suppression exceeds 20% at the retention time of MPBA, switch to a Methanol-based mobile phase or employ a deuterated internal standard (

-Phenylbutyric acid is a viable surrogate).

Caption: LC-MS/MS Fragmentation Pathway for MPBA (Negative Mode).

Comparative Analysis & Performance Metrics

The following table summarizes the expected performance based on validation studies of MPBA and its structural congeners (e.g., phenylbutyric acid).

| Feature | HPLC-UV | GC-MS (TMS-Deriv.) | LC-MS/MS (ESI-) |

| Limit of Detection (LOD) | |||

| Linearity ( | |||

| Selectivity | Moderate (Co-elution risk) | High (Mass spectral ID) | Very High (MRM) |

| Sample Prep | Simple (Dilute & Shoot) | Complex (Derivatization) | Moderate (Protein Precip/SPE) |

| Throughput | 10-15 mins/sample | 20-30 mins/sample | 3-6 mins/sample |

| Cost Per Sample | Low | Medium | High |

Recommendation Matrix

-

Choose HPLC-UV if: You are analyzing raw material purity or formulation stability where concentrations are high (

g/mL) and the matrix is simple. -

Choose GC-MS if: You need to identify MPBA as an unknown impurity in a mixture or if you require definitive structural confirmation against a library.

-

Choose LC-MS/MS if: You are conducting pharmacokinetic (PK) studies, analyzing plasma/urine, or need to detect trace levels (

ng/mL) in complex biological matrices.

References

-

NIST Chemistry WebBook. Mass Spectrum of Butanoic acid, 2-methyl- (Congener Reference). National Institute of Standards and Technology. [Link]

-

Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry. Journal of Chromatography B. [Link][1]

-

Common Organic Chemistry. Esterification of Sterically Hindered Carboxylic Acids.[Link]

-

Agilent Technologies. Fast LC/MS/MS Analytical Method for Drugs and Metabolites. Application Note. [Link]

Sources

The Challenge: Subtle Structural Differences with Significant Implications

A Senior Application Scientist's Guide to Distinguishing 2-Methyl-2-phenylbutanoic Acid from its Structural Isomers

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of structural isomers is a critical step in ensuring product purity, efficacy, and safety. 2-Methyl-2-phenylbutanoic acid, a compound of interest in various research fields, shares its molecular formula (C₁₁H₁₄O₂) with several structural isomers. These isomers, while chemically similar, can exhibit different biological activities and physical properties. This guide provides a comprehensive, multi-technique approach to confidently distinguish 2-Methyl-2-phenylbutanoic acid from its closely related structural isomers, including 3-methyl-2-phenylbutanoic acid, 2-phenylpentanoic acid, 3-phenylpentanoic acid, and 4-phenylpentanoic acid.

The primary challenge in distinguishing these isomers lies in their subtle structural variations. The position of the phenyl group and the methyl group relative to the carboxylic acid functional group dictates the unique chemical environment of each proton and carbon atom. These differences manifest in their spectroscopic and chromatographic behaviors, which we can exploit for their differentiation.

A Multi-Faceted Analytical Approach

A robust identification strategy relies on a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a definitive identification.

Caption: A comprehensive analytical workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, provide a detailed map of the molecule's structure.

¹H NMR Spectroscopy: A Proton's Perspective

The key to differentiating the isomers using ¹H NMR lies in analyzing the signals of the protons on the aliphatic chain, especially those adjacent to the phenyl group and the carboxylic acid.

| Isomer | Key Distinguishing ¹H NMR Features |

| 2-Methyl-2-phenylbutanoic acid | - Absence of a proton at the α-carbon. - A singlet for the methyl group at the α-carbon. - An ethyl group signal (quartet and triplet). |

| 3-Methyl-2-phenylbutanoic acid | - A doublet for the proton at the α-carbon. - A multiplet for the proton at the β-carbon. - Two doublets for the diastereotopic methyl groups. |

| 2-Phenylpentanoic acid | - A triplet for the proton at the α-carbon. - A propyl group signal (multiplets and a triplet). |

| 3-Phenylpentanoic acid | - A multiplet for the proton at the β-carbon (phenyl-substituted). - Two distinct methylene group signals. |

| 4-Phenylpentanoic acid | - A triplet for the protons at the α-carbon. - A triplet for the benzylic protons. - A multiplet for the remaining methylene groups. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The number of unique carbon signals reveals the symmetry of the molecule, and the chemical shifts indicate the electronic environment of each carbon atom.

| Isomer | Expected Number of ¹³C Signals | Key Distinguishing ¹³C NMR Features |

| 2-Methyl-2-phenylbutanoic acid | 9 | - A quaternary α-carbon signal. |

| 3-Methyl-2-phenylbutanoic acid | 9 | - Two distinct methyl carbon signals. |

| 2-Phenylpentanoic acid | 9 | - A methine α-carbon signal. |

| 3-Phenylpentanoic acid | 9 | - A methine carbon signal bearing the phenyl group. |

| 4-Phenylpentanoic acid | 9 | - A benzylic methylene carbon signal. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 512-1024 scans.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and, crucially, a unique fragmentation pattern that serves as a molecular fingerprint. The way each isomer breaks apart upon ionization is directly related to its structure.

Key Fragmentation Pathways

The most significant fragmentation pathways for these isomers involve cleavages at the bonds adjacent to the phenyl group and the carboxylic acid group.

Caption: Simplified fragmentation pathways for two of the isomers.

| Isomer | Expected Key Fragment Ions (m/z) |

| 2-Methyl-2-phenylbutanoic acid | 149 ([M-C₂H₅]⁺), 133 ([M-COOH]⁺), 105 ([C₆H₅CO]⁺), 91 ([C₇H₇]⁺) |

| 3-Methyl-2-phenylbutanoic acid | 135 ([M-C₃H₇]⁺), 133 ([M-COOH]⁺), 105, 91 |

| 2-Phenylpentanoic acid | 135 ([M-C₃H₇]⁺), 133 ([M-COOH]⁺), 91 |

| 3-Phenylpentanoic acid | 149 ([M-C₂H₅]⁺), 117 ([C₉H₉]⁺), 91 |

| 4-Phenylpentanoic acid | 118 ([M-C₂H₄O₂]⁺˙, McLafferty), 105, 91 |

The presence and relative abundance of these fragment ions can be used to distinguish between the isomers. For example, the McLafferty rearrangement is characteristic of 4-phenylpentanoic acid, leading to a prominent peak at m/z 118.

Experimental Protocol: GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal technique for analyzing a mixture of these isomers, as it provides both separation and identification.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization to form more volatile esters (e.g., methyl esters) may be beneficial for better peak shape and resolution.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peaks in the total ion chromatogram (TIC) and analyze the mass spectrum of each peak to identify the corresponding isomer based on its fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): Separation and Quantification

HPLC is an excellent technique for separating the isomers and quantifying their relative amounts in a mixture. Reversed-phase HPLC is the most common mode for this type of analysis.

Chromatographic Separation

The separation of these isomers by HPLC is based on their differential partitioning between the nonpolar stationary phase and the polar mobile phase. The subtle differences in their polarity, arising from the position of the phenyl and methyl groups, can be exploited to achieve separation. Phenyl-based stationary phases can offer enhanced selectivity for aromatic compounds through π-π interactions.[1]

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: A C18 or a Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to suppress the ionization of the carboxylic acid). A typical starting gradient could be 40:60 (Acetonitrile:Water) and can be optimized as needed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector at 210 nm or 254 nm.

-

-

Data Analysis: The isomers will elute at different retention times. The peak area can be used for quantification by comparing it to the peak areas of known standards.

Conclusion: A Weight-of-Evidence Approach

No single technique can provide all the answers. A conclusive identification of 2-Methyl-2-phenylbutanoic acid and its distinction from its structural isomers requires a weight-of-evidence approach. By combining the detailed structural information from NMR, the characteristic fragmentation patterns from mass spectrometry, and the separation power of chromatography, researchers can achieve unambiguous and reliable characterization of their compounds. This rigorous analytical workflow is essential for ensuring the quality and integrity of research and development in the chemical and pharmaceutical sciences.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). PubChem Database. National Center for Biotechnology Information. Retrieved from [Link]

-

A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. (2017). World Journal of Chemical Education, 5(5), 163-169. [Link][2][3]

-

Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link][1]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-2-phenylbutanoic acid

Topic: Personal Protective Equipment & Handling Guide: 2-Methyl-2-phenylbutanoic acid

CAS: 3968-67-0

Synonyms:

Part 1: Executive Safety Summary (The "Why")

As researchers, we often treat carboxylic acid derivatives as routine reagents. However, 2-Methyl-2-phenylbutanoic acid presents a specific risk profile due to its lipophilicity and steric hindrance. Unlike simple aliphatic acids, the phenyl ring increases membrane permeability, potentially enhancing systemic absorption upon dermal contact.

Core Hazards:

-